4-Chloroaniline

Catalog No.
S593128
CAS No.
106-47-8
M.F
C6H6ClN
ClC6H4NH2
M. Wt
127.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloroaniline

CAS Number

106-47-8

Product Name

4-Chloroaniline

IUPAC Name

4-chloroaniline

Molecular Formula

C6H6ClN
ClC6H4NH2

Molecular Weight

127.57 g/mol

InChI

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2

InChI Key

QSNSCYSYFYORTR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)Cl

solubility

less than 1 mg/mL at 74.3° F (NTP, 1992)
0.03 M
Freely soluble in alcohol, ether, acetone, carbon disulfide
In water, 3,900 mg/L at 25 °C
Solubility in water, g/100ml at 20 °C: 0.39

Synonyms

p-Aminochlorobenzene; p-Chloroaniline; 4-Chloro-1-aminobenzene; 4-Chlorobenzenamine; 4-Amino-1-chlorobenzene; 4-Aminochlorobenzene; 1-Amino-4-chlorobenzene; NSC 36941

Canonical SMILES

C1=CC(=CC=C1N)Cl

The exact mass of the compound 4-Chloroaniline is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 74.3° f (ntp, 1992)0.03 mfreely soluble in alcohol, ether, acetone, carbon disulfidein water, 3,900 mg/l at 25 °csolubility in water, g/100ml at 20 °c: 0.39. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36941. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. It belongs to the ontological category of chloroaniline in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

4-Chloroaniline (CAS 106-47-8) is a para-halogenated primary aromatic amine widely utilized as a core building block in the synthesis of agrochemicals, pharmaceutical active ingredients, dyes, and high-performance polymers. Unlike its unsubstituted parent, aniline, the para-chloro substitution provides a distinct balance of electron-withdrawing inductive effects and resonance donation, resulting in a moderated pKa of 3.98 [1]. Its highly symmetrical structure renders it a stable, crystalline solid at room temperature, facilitating high-purity handling, straightforward recrystallization, and precise stoichiometric control in industrial diazotization and amidation workflows [2]. For procurement teams, 4-chloroaniline represents a critical, non-substitutable precursor where both the specific reactivity of the amine and the structural geometry of the para-substituted ring are required for downstream product performance.

Substituting 4-chloroaniline with its positional isomers (2-chloroaniline or 3-chloroaniline) or the unsubstituted aniline fundamentally alters both processability and downstream product geometry. The ortho- and meta-isomers are liquids at room temperature with significantly lower basicities (pKa 2.65 and 3.52, respectively), which drastically reduces nucleophilic attack rates during acylation and alters diazotization kinetics, requiring costly process re-optimization [1]. Furthermore, in polymer and materials science, the para-substitution is strictly required to maintain molecular linearity; replacing it with ortho- or meta-linkages disrupts polymer chain packing, severely degrading the thermal stability, crystallinity, and mechanical strength of the resulting polyamides or polyimides [2]. Consequently, attempting to substitute 4-chloroaniline with cheaper or more readily available liquid isomers results in unacceptable yield losses and catastrophic failures in final material specifications.

Physical Form and Handling

The symmetrical para-substitution of 4-chloroaniline allows for efficient crystal lattice packing, resulting in a solid state at room temperature, whereas its positional isomers are liquids. 4-Chloroaniline exhibits a melting point of 72.5 °C, compared to 2-chloroaniline (-14 °C) and 3-chloroaniline (-10 °C) [1]. This phase difference allows 4-chloroaniline to be easily purified via recrystallization and handled as a free-flowing solid, avoiding the specialized liquid-handling infrastructure, vapor exposure risks, and degradation pathways (such as rapid oxidation) associated with liquid anilines.

Evidence DimensionMelting Point / Phase at 25 °C
Target Compound Data72.5 °C (Solid)
Comparator Or Baseline2-Chloroaniline: -14 °C (Liquid); 3-Chloroaniline: -10 °C (Liquid)
Quantified Difference86.5 °C higher melting point than the ortho-isomer
ConditionsStandard atmospheric pressure (1 atm)

Procuring the solid para-isomer simplifies transport, storage stability, and purification workflows, eliminating the need for specialized liquid containment and inert-gas blanketing required for liquid isomers.

Reactivity and Basicity

In amidation and N-alkylation workflows, the basicity of the amine dictates the reaction rate and required catalyst loading. 4-Chloroaniline has a pKa of 3.98, making it significantly more basic than 2-chloroaniline (pKa 2.65) because it lacks the strong steric hindrance and direct proximity electron-withdrawing effects of the ortho-chlorine [1]. This 1.33 pKa unit difference means 4-chloroaniline is over 20 times more basic than the ortho-isomer, allowing it to undergo nucleophilic attack under milder conditions with higher yields.

Evidence DimensionConjugate Acid pKa (Basicity)
Target Compound Data3.98
Comparator Or Baseline2-Chloroaniline (pKa 2.65)
Quantified Difference1.33 pKa units higher (approx. 21x more basic)
ConditionsAqueous solution, 25 °C

Higher nucleophilicity translates directly to faster reaction times, lower heating requirements, and reduced catalyst costs in industrial-scale amidation processes.

Substitution Regioselectivity

When synthesizing complex multi-substituted aromatic rings, controlling the site of substitution is critical for yield and purity. Because the para-position in 4-chloroaniline is blocked by the chlorine atom, electrophilic aromatic substitution (e.g., nitration, halogenation) is forced exclusively to the ortho-position relative to the amine group[1]. In contrast, using unsubstituted aniline results in a mixture of ortho- and para-substituted products, requiring expensive and time-consuming chromatographic separations.

Evidence DimensionRegioselectivity (EAS)
Target Compound Data100% directed to ortho-position (relative to NH2)
Comparator Or BaselineAniline (Mixed ortho/para product streams)
Quantified DifferenceElimination of para-substitution byproducts
ConditionsStandard electrophilic aromatic substitution (e.g., bromination or nitration)

Procuring a para-blocked precursor prevents the formation of unwanted positional isomers, drastically reducing downstream purification costs and improving overall atom economy.

Agrochemical Ingredient Manufacturing

4-Chloroaniline is the mandatory precursor for several high-volume herbicides and fungicides, such as monuron, diflubenzuron, and pyraclostrobin [1]. The specific pKa (3.98) ensures optimal reactivity during urea or amide formation, while the para-chloro moiety is biologically essential for target enzyme binding in agricultural pests. Substituting with 2-chloroaniline or aniline would result in completely inactive end-products.

High-Tg Polymer Synthesis

In advanced materials science, 4-chloroaniline is utilized to synthesize rigid, linear monomers. The para-substitution guarantees that the resulting polymer chains maintain a linear geometry, which is critical for tight intermolecular packing, high crystallinity, and elevated glass transition temperatures (Tg) [2]. Using ortho- or meta-isomers introduces kinks into the polymer backbone, ruining the mechanical and thermal properties of the material.

Azo Dye and Pigment Production

The compound is widely used in the diazotization and coupling processes to produce specific azo dyes. The solid state of 4-chloroaniline allows for precise stoichiometric weighing, which is critical for maintaining exact pH and reactant ratios during the sensitive diazotization step [1]. The para-chloro group specifically shifts the absorption spectrum of the resulting dye, providing distinct colorfast properties that cannot be achieved with unsubstituted aniline.

Physical Description

P-chloroaniline appears as a white or pale yellow solid. Melting point 69.5°C.
Liquid; OtherSolid
COLOURLESS-TO-YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
A white or pale yellow solid.

Color/Form

Orthorhombic crystals from alcohol or petroleum ether
Colorless crystals
White or pale yellow solid

XLogP3

1.9

Boiling Point

450 °F at 760 mm Hg (NTP, 1992)
232.0 °C
232 °C
450°F

Flash Point

235 °F (NTP, 1992)
>220 °F (open cup)
120-123 °C o.c.
235°F

Vapor Density

4.41 (NTP, 1992) (Relative to Air)
Relative vapor density (air = 1): 4.4
4.41

Density

1.43 at 66.2 °F (USCG, 1999)
1.169 at 77 °C/4 °C
Relative density (water = 1): 1.4
1.43 at 66.2°F

LogP

1.83 (LogP)
log Kow = 1.83 at pH 7.4
1.8

Odor

SLIGHTLY SWEETISH; CHARACTERISTIC AMINE ODOR
Characteristic sweet odor

Melting Point

162.5 °F (NTP, 1992)
72.5 °C
69-72.5 °C
162.5°F

UNII

Z553SGH315

Related CAS

20265-96-7 (hydrochloride)
4084-48-4 (BF3[1:1] salt)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H350: May cause cancer [Danger Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

/It was/ proposed that the methemoglobin bound with aniline compounds (e.g., p-chloroaniline) or their reactive metabolites is broken down in the red pulp of the spleen and the reactive metabolites are released, binding to splenic mesenchymal tissues and resulting in fibrosis, which progresses to the formation of splenic tumors. /Another study/ suggested that the splenic tumors are a result of erythrocyte toxicity. The damaged erythrocytes are scavenged by the spleen, where they cause vascular congestion, hyperplasia, fibrosis, and tumors. Whether the mechanism of carcinogenesis is mediated through genotoxic or non-genotoxic events is resolved. p-Chloroaniline is genotoxic in vitro but appears to be dependent on metabolism for its full expression. There is one positive study in vivo (micronucleus test), but this was positive only at a dose level in the range of the LD50.

Vapor Pressure

0.015 mm Hg at 68 °F ; 0.05 mm Hg at 86° F (NTP, 1992)
0.03 mmHg
0.071 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 2
0.015 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

106-47-8

Associated Chemicals

Chlorhexidine gluconate[IARC. Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans. Geneva: World Health Organization, International Agency for Research on Cancer, 1972-PRESENT. (Multivolume work). Available at: http://monographs.iarc.fr/ENG/Classification/index.php, p. V57 312 (1993)]
p-Chloroaniline hydrochloride;20265-96-7

Wikipedia

4-chloroaniline

Biological Half Life

0.25 Days
...The kinetics of elimination /in Fischer 344 rats/ was biphasic, with an initial half-time of 8 min and terminal half-times of 3-4 hr in most tissues, except small intestine and fat (2329 hr).

Use Classification

Health Hazards -> Carcinogens

Methods of Manufacturing

... Catalytic hydrogenation of chloronitrobenzene; ... by reduction of chloronitrobenzene with NaHS.

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzenamine, 4-chloro-: ACTIVE
Ozonization of p-aminoazobenzene in water at room temp in the presence of HCl produced phenol, p-chloroaniline, & p-nitroazobenzene.

Analytic Laboratory Methods

HPLC METHOD WAS DEVELOPED FOR THE DETECTON OF SUB-NG QUANTITIES OF HALOGENATED ANILINE DERIVATIVES.
p-Chloroaniline was determined in chlorhexidine gluconate by spectrophotometry. Absorbance was measured at 455 nm.
Fused silica capillary column/mass spectrometry was used to analyze 28 nonpriority organic pollutants in environmental samples.
A method is described for determining 4-chloroaniline in the ppm range using ion-pairing, reversed-phase high pressure liquid chromatographic technique & uv detection at 260 nm.
For more Analytic Laboratory Methods (Complete) data for 4-CHLOROANILINE (15 total), please visit the HSDB record page.

Clinical Laboratory Methods

4-CHLOROANILINE WAS DETERMINED IN URINE BY HPLC WITH ELECTROCHEMICAL DETECTOR.
A simple gas liquid chromatographic method has been developed which provides sensitivity and specificity for the analysis of complex mixtures of the commonly occurring herbicide metabolites aniline, 3-chloroaniline, 4-chloroaniline, 4-bromoaniline, and 3-chloro-4-methylaniline. All of these anilines react with acetic anhydride directly in basified aqueous solution. Further reaction of the acetylated anilines with trifluoroacetic anhydride gave diacyl derivatives which were readily resolved by gas chromatography. The technique was applied to the determination of anilines added to urine samples.

Storage Conditions

Storage temperature: ambient.
PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/

Stability Shelf Life

Stability during transport: stable.
Campbell et al. Cascading transformations within a dynamic self-assembled system. Nature Chemistry, doi: 10.1038/nchem.693, published online 13 June 2010 http://www.nature.com/nchem
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018
Mao et al. Organocatalyst-controlled site-selective arene C-H functionalization. Nature Chemistry, doi: 10.1038/s41557-021-00750-x, published online 9 August 2021

Explore Compound Types